molecular formula C22H31F3N2O4 B11458155 methyl 4-[(3-cyclohexylpropanoyl)amino]-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-[(3-cyclohexylpropanoyl)amino]-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11458155
M. Wt: 444.5 g/mol
InChI Key: SMEQCCPAGPVKSA-UHFFFAOYSA-N
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Description

METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a trifluoromethyl group, and various other functional groups

Preparation Methods

The synthesis of METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves multiple steps, including the formation of the pyrrole ring and the introduction of the trifluoromethyl group. The synthetic route typically involves the following steps:

    Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrole ring.

    Introduction of the Trifluoromethyl Group: This step involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate to introduce the trifluoromethyl group into the molecule.

    Amidation and Esterification:

Industrial production methods for this compound would involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Methyl 4-chloro-3-(3-cyclohexylpropanamido)benzoate: This compound has a similar amide group but differs in the structure of the aromatic ring.

    Methyl 4-(3-cyclohexylpropanamido)-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound is structurally similar but may have different functional groups or substituents.

Properties

Molecular Formula

C22H31F3N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 4-(3-cyclohexylpropanoylamino)-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C22H31F3N2O4/c1-14-18(19(29)31-2)21(22(23,24)25,20(30)27(14)16-10-6-7-11-16)26-17(28)13-12-15-8-4-3-5-9-15/h15-16H,3-13H2,1-2H3,(H,26,28)

InChI Key

SMEQCCPAGPVKSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1C2CCCC2)(C(F)(F)F)NC(=O)CCC3CCCCC3)C(=O)OC

Origin of Product

United States

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